N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide
Description
Properties
CAS No. |
62089-22-9 |
|---|---|
Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-(2-phenylpyrazol-3-yl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16N4O/c26-21(17-10-13-22-14-11-17)24-18-8-6-16(7-9-18)20-12-15-23-25(20)19-4-2-1-3-5-19/h1-15H,(H,24,26) |
InChI Key |
YPYHXCBIISHVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or their equivalents. For example, phenylhydrazine reacts with appropriate ketoesters or diketones to yield 1-phenyl-pyrazole derivatives. Cyclization steps may involve reagents such as Lawesson's reagent for thionation or phosphorous oxychloride for cyclization, although the latter is less favored industrially due to toxicity and lower yields.
Functionalization and Protection Strategies
Protecting groups such as 9-fluorenylmethyl carbamate are employed to protect amino functionalities during multi-step synthesis to prevent side reactions. Deprotection steps are carefully controlled to yield the free amine for subsequent coupling.
Amide Bond Formation
The key step involves coupling the pyrazolyl-substituted aniline derivative with pyridine-4-carboxylic acid or its activated forms (e.g., acid chlorides or esters). Common coupling agents include carbodiimides such as N,N-dicyclohexylcarbodiimide (DCC) and catalytic 4-(dimethylamino)pyridine (DMAP), facilitating ester or amide bond formation under mild conditions.
Purification and Crystallization
Purification typically involves solvent extraction, washing with aqueous sodium chloride or bicarbonate solutions, and recrystallization from ethanol or other suitable solvents. Temperature control during crystallization is critical to obtain high purity and yield.
- The use of Lawesson's reagent for cyclization improves yield and purity compared to traditional phosphorous oxychloride methods, which are time-consuming and produce toxic waste.
- Avoidance of pyridine as a solvent is preferred industrially due to toxicity concerns; alternative solvents and conditions have been developed to address this.
- Catalytic amounts of glacial acetic acid facilitate condensation reactions in ethanol, providing efficient synthesis of pyrazole carboxamide derivatives.
- Coupling reactions using carbodiimide chemistry with DMAP catalysis are effective for amide bond formation, with moderate to high yields and good reproducibility.
- Temperature control during crystallization and washing steps is critical to maximize purity and yield, with typical drying conditions at 40–50°C under reduced pressure for extended periods.
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Cyclization reagent | Lawesson's reagent preferred | Higher purity, better yield |
| Solvent for coupling | Ethanol, DMF, or alternatives | Avoid pyridine for safety |
| Coupling agents | DCC, DMAP catalyst | Efficient amide bond formation |
| Temperature control | 0–60°C during crystallization | Enhances purity and yield |
| Purification | Aqueous washes, recrystallization | Removes impurities, isolates product |
| Drying | 40–50°C, 15–20 hours under vacuum | Ensures stable, dry product |
The preparation of N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide involves a multi-step synthetic route emphasizing efficient pyrazole ring formation, strategic use of protecting groups, and optimized amide bond formation. Advances such as the use of Lawesson's reagent and avoidance of toxic solvents have improved the industrial viability of the synthesis. Careful control of reaction conditions and purification steps ensures high purity and yield, making these methods suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(1-Phenyl-1H-pyrazol-5-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pyrazole-Based Carboximidamides ()
A series of pyrazole-1-carboximidamide derivatives (e.g., compounds 1–11 in ) share structural similarities with the target molecule but differ in substituents and functional groups. Key comparisons include:
| Compound ID | Substituent(s) on Pyrazole | Functional Group | Molecular Weight (g/mol) | Hypothesized Impact |
|---|---|---|---|---|
| 1 | 4-Methoxyphenyl | Carboximidamide | ~309.35 | Increased solubility due to methoxy group |
| 3 | 4-Chlorophenyl | Carboximidamide | ~313.79 | Enhanced lipophilicity; potential halogen bonding |
| 9 | 3-Nitrophenyl | Carboximidamide | ~324.33 | Electron-withdrawing effects may improve binding affinity |
Key Differences :
Triazole-Pyridine Hybrid ()
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide shares a pyridine-carboxamide backbone but substitutes the pyrazole with a 1,2,4-triazole ring. Structural and crystallographic data reveal:
Fluorinated Pyrazole Derivatives ()
A patent example describes 5-fluoro-1-phenylpyrazole-4-carboxylic acid derivatives. Fluorination at the pyrazole ring is a common strategy to:
Sulfaphenazole Analogs ()
N4-Acetylsulfaphenazole (N-{4-[(1-phenyl-1H-pyrazol-5-yl)sulfamoyl]phenyl}acetamide) incorporates a sulfamoyl group (-SO₂NH-) absent in the target compound. Key contrasts:
- Sulfamoyl vs. Carboxamide : Sulfamoyl groups are critical for antibacterial activity in sulfonamide drugs, whereas the carboxamide in the target compound may favor kinase inhibition or receptor antagonism.
Biological Activity
N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including anticancer effects, anti-inflammatory properties, and insecticidal activity.
Chemical Structure and Properties
This compound (C21H16N4O) features a complex structure that includes a pyridine ring and a pyrazole moiety. Its molecular formula indicates the presence of nitrogen and oxygen, which are critical for its biological interactions.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. In studies involving various cancer cell lines, it has shown significant antiproliferative effects:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 (liver cancer) | 54.25% | Not specified |
| HeLa (cervical cancer) | 38.44% | Not specified |
These results suggest that this compound can inhibit cancer cell growth without significantly affecting normal fibroblasts, indicating a degree of selectivity that is desirable in anticancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of TNF-alpha in lipopolysaccharide (LPS)-stimulated cells, which is crucial in managing inflammatory responses. The mechanism of action appears to involve inhibition of specific kinases involved in inflammatory pathways, such as MK2, which is associated with the signaling of pro-inflammatory cytokines .
Insecticidal Activity
In addition to its potential therapeutic applications in humans, this compound has been evaluated for insecticidal properties. A study reported that derivatives of this compound exhibited larvicidal activity against Plutella xylostella, a common pest in agriculture. One derivative showed an impressive 84% larvicidal activity at a concentration of 0.1 mg/L, indicating its potential as an environmentally friendly insecticide .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
- Pyrazole Ring : Essential for anticancer activity; modifications at this position can enhance or reduce potency.
- Pyridine Moiety : Influences solubility and interaction with biological targets.
- Substituents on the Phenyl Ring : Variations can significantly alter pharmacological profiles, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Anticancer Studies : Research indicated that certain modifications increased cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
- Inflammation Models : In vivo studies demonstrated reduced inflammatory markers in animal models treated with N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine derivatives .
- Insecticidal Testing : Field trials confirmed the effectiveness of certain derivatives against agricultural pests, suggesting practical applications in pest management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
